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Compound of Interest

Compound Name: Diisobutyl terephthalate

Cat. No.: B099900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Diisobutyl terephthalate (DIBT), a widely used plasticizer. The following sections detall its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols for these analytical techniques. This information is crucial for
the identification, characterization, and quality control of DIBT in research and industrial
applications.

Spectroscopic Data Summary

The spectroscopic data for Diisobutyl terephthalate is summarized in the tables below. These
values are compiled from various sources and represent typical spectral characteristics of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b099900?utm_src=pdf-interest
https://www.benchchem.com/product/b099900?utm_src=pdf-body
https://www.benchchem.com/product/b099900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~8.09 S 2H Ar-H
~4.10 d 4H -O-CH2-CH-
~2.05 m 2H -O-CH2-CH-(CH3)2
~1.00 d 12H -CH-(CH3)2
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assighment
~165.5 C=0
~134.0 Ar-C (quaternary)
~129.5 Ar-CH
~715 -O-CHa-
~28.0 -CH-(CH3)2
~19.0 -CHs
Infrared (IR) Spectroscopy
Wavenumber (cm~?) Intensity Assignment
~2960 Strong C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ester)
~1270 Strong C-O stretch (ester)
~1100 Strong C-O stretch (ester)
730 Strong C-H b.end (aromatic, para-
substituted)
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Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum

Mass-to-Charge Ratio

Relative Intensity (%) Assignment
(m/z)
278.15 Low [M]* (Molecular lon)
223 Moderate [M - CaHo]*
205 High [M - OCaHo]*
] [CsHs0s3]* (Phthalic anhydride
149 High (often base peak)

fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of Diisobutyl terephthalate is accurately weighed and dissolved in
about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls).

e The solution is transferred to a 5 mm NMR tube.

e A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
e 'HNMR:

o Pulse Program: Standard single-pulse sequence.
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o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

e 13C NMR:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024 or more, depending on the sample concentration.
o Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Asingle drop of Diisobutyl terephthalate is placed on the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

e Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.
Instrumentation and Data Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm—1,

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty spectrometer is recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)
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Instrumentation and Data Acquisition:

e Instrument: A mass spectrometer with an Electron lonization (El) source, often coupled with
a Gas Chromatograph (GC-MS).

« lonization Mode: Electron lonization (ElI).
e Electron Energy: Typically 70 eV.
e Mass Range: Scanned from m/z 40 to 500.

* Inlet System (for GC-MS): The sample is injected into the GC, where it is vaporized and
separated on a capillary column before entering the MS source.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical
relationship between the techniques.
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Spectroscopic Analysis Workflow for Diisobutyl Terephthalate
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Caption: Workflow for the spectroscopic analysis of Diisobutyl Terephthalate.
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Logical Relationship of Spectroscopic Techniques

Diisobutyl Terephthalate Structure
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Caption: Relationship between spectroscopic techniques and structural information.

 To cite this document: BenchChem. [Spectroscopic Profile of Diisobutyl Terephthalate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099900#spectroscopic-data-of-diisobutyl-
terephthalate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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